![molecular formula C12H13N3O2S2 B3272246 2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 565165-62-0](/img/structure/B3272246.png)
2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
Overview
Description
The compound “2-[(2,6-dimethylphenyl)amino]acetic acid hydrochloride” is similar to the one you’re asking about . It’s a powder at room temperature and has a molecular weight of 215.68 .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA)”, has been analyzed using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), FT-IR, and Raman spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-[(2,6-dimethylphenyl)amino]acetic acid hydrochloride”, have been reported . It’s a powder at room temperature .
Scientific Research Applications
2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid has a variety of applications in scientific research. It is used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, an important neurotransmitter. It is also used as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the metabolism of folic acid. Additionally, it has been used as an inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of DNA. Finally, it has been used as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Mechanism of Action
Target of Action
It’s structurally similar to 2-((2,6-dichlorophenyl)amino)benzoic acid (2-dcaba), a potential non-steroidal anti-inflammatory drug . Therefore, it might interact with similar targets as 2-DCABA, such as cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid in lab experiments is its ability to selectively inhibit enzymes. This allows researchers to study the effects of enzyme inhibition on biochemical and physiological processes. However, there are some limitations to using this compound in lab experiments. For example, it is not a very stable compound and is prone to degradation. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are many potential future directions for the use of 2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid in scientific research. One potential direction is to use this compound as a tool to study the effects of enzyme inhibition on disease states. Additionally, it could be used to study the effects of enzyme inhibition on the metabolism of drugs and other compounds. Another potential direction is to use this compound as a tool to study the effects of enzyme inhibition on the development and progression of cancer. Finally, it could be used to study the effects of enzyme inhibition on the production of proteins and other molecules.
Safety and Hazards
properties
IUPAC Name |
2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-7-4-3-5-8(2)10(7)13-11-14-15-12(19-11)18-6-9(16)17/h3-5H,6H2,1-2H3,(H,13,14)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGXJGCSEOVNKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NN=C(S2)SCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.